Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound with the molecular formula C11H12N2O2. It is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is fused to a pyridine ring and an ethyl acetate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Scientific Research Applications
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with γ-aminobutyric acid (gaba) receptors , suggesting that Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate may have a similar target. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
For instance, if it does indeed target GABA receptors, it may enhance inhibitory neurotransmission, leading to sedative effects .
Biochemical Pathways
If it acts on gaba receptors, it would affect the gabaergic pathway, which plays a key role in various neurological functions, including sleep regulation and anxiety reduction .
Result of Action
Based on its potential interaction with gaba receptors, it may have sedative effects and could potentially be used to treat conditions like insomnia .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Substituted imidazo[1,2-a]pyridines, a class of compounds to which Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate belongs, have been found to possess a broad spectrum of biological activity . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Substituted imidazo[1,2-a]pyridines have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Multicomponent Condensation: One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid.
Reaction with Halo-carbonyl Compounds: Another method involves the reaction of 2-aminopyridine with halo-carbonyl compounds, followed by esterification with acetic anhydride.
Copper-Catalyzed Reactions: A copper-catalyzed reaction of 2-aminopyridine with ethyl 4-chloroacetoacetate in the presence of triethylamine and copper trifluoromethanesulfonate in ethanol at 55-60°C.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNXCZZKZRJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457592 | |
Record name | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101820-69-3 | |
Record name | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article mentions optimizing the synthesis of Minodronic acid, a drug used to treat bone diseases. Can you elaborate on how the amount of orthophosphorous acid, phosphorus trichloride, and reaction time influence the yield of Minodronic acid when using Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate as a starting material?
A1: The research article focuses on optimizing the synthesis of Minodronic acid from this compound. The study employed an orthogonal test method to identify the key factors affecting the yield. The findings revealed that the amount of orthophosphorous acid, phosphorus trichloride, and the reaction time were the most significant factors influencing the yield of Minodronic acid. [] The optimized conditions involved a specific ratio of these reagents (1:3:2 for this compound : orthophosphorous trichloride : orthophosphorous acid) and a reaction time of 6 hours. This suggests that these factors play crucial roles in the reaction mechanism, potentially influencing the reaction kinetics and equilibrium, ultimately impacting the final yield of Minodronic acid.
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